Cas no 35136-12-0 (Furo[3,2-c]quinolin-4(5H)-one)

Furo[3,2-c]quinolin-4(5H)-one structure
Furo[3,2-c]quinolin-4(5H)-one structure
商品名:Furo[3,2-c]quinolin-4(5H)-one
CAS番号:35136-12-0
MF:C11H7NO2
メガワット:185.17878
CID:1468124
PubChem ID:11389804

Furo[3,2-c]quinolin-4(5H)-one 化学的及び物理的性質

名前と識別子

    • Furo[3,2-c]quinolin-4(5H)-one
    • AKOS015906378
    • SCHEMBL7267847
    • AGMJBVVTQYMLEB-UHFFFAOYSA-N
    • FURO[3,2-C]QUINOLIN-4-OL
    • AKOS006321334
    • 35136-12-0
    • 5H-furo[3,2-c]quinolin-4-one
    • インチ: InChI=1S/C11H7NO2/c13-11-8-5-6-14-10(8)7-3-1-2-4-9(7)12-11/h1-6H,(H,12,13)
    • InChIKey: AGMJBVVTQYMLEB-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)N2

計算された属性

  • せいみつぶんしりょう: 185.04771
  • どういたいしつりょう: 185.047678466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • PSA: 42.24

Furo[3,2-c]quinolin-4(5H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A189009126-1g
Furo[3,2-c]quinolin-4-ol
35136-12-0 97%
1g
$667.26 2023-09-02

Furo[3,2-c]quinolin-4(5H)-oneに関する追加情報

Exploring Furo[3,2-c]quinolin-4(5H)-one (CAS No. 35136-12-0): Properties, Applications, and Innovations

Furo[3,2-c]quinolin-4(5H)-one (CAS No. 35136-12-0) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This fused-ring structure combines a furan moiety with a quinolinone scaffold, offering unique chemical properties that make it valuable for diverse applications. Researchers are increasingly exploring its potential due to its structural versatility and bioactive characteristics.

The molecular formula of Furo[3,2-c]quinolin-4(5H)-one is C11H7NO2, with a molecular weight of 185.18 g/mol. Its furoquinolinone backbone contributes to its stability and reactivity, making it an attractive building block for drug discovery. Recent studies highlight its role as a precursor for synthesizing compounds with potential antimicrobial, anti-inflammatory, and anticancer properties, aligning with the growing demand for novel therapeutic agents.

One of the most searched questions about Furo[3,2-c]quinolin-4(5H)-one relates to its synthetic pathways. Researchers often employ cyclization reactions of substituted quinoline derivatives or oxidative coupling of furan-containing precursors to obtain this compound. Innovations in green chemistry have also led to more sustainable synthesis methods, reducing environmental impact—a key concern in modern chemical research.

In the pharmaceutical industry, Furo[3,2-c]quinolin-4(5H)-one derivatives are being investigated for their ability to modulate biological targets. For instance, some analogs exhibit inhibitory effects on enzymes like kinases or phosphodiesterases, which are critical in disease pathways. This aligns with the trending focus on precision medicine and targeted therapies in drug development.

Beyond pharmaceuticals, Furo[3,2-c]quinolin-4(5H)-one has applications in materials science. Its conjugated π-electron system makes it a candidate for organic semiconductors or fluorescent probes. Researchers are exploring its use in OLEDs (organic light-emitting diodes) and sensors, addressing the surge in demand for advanced electronic materials.

The compound’s physicochemical properties—such as solubility, melting point, and stability—are frequently queried in academic and industrial settings. These properties vary depending on substituents attached to the core structure, enabling customization for specific applications. Computational modeling and AI-driven drug design tools are increasingly used to predict these variations, reflecting the integration of technology in chemical research.

Market trends indicate rising interest in Furo[3,2-c]quinolin-4(5H)-one as a scaffold for high-value intermediates. Suppliers and manufacturers are scaling up production to meet demand from academic labs and pharmaceutical companies. Quality control and regulatory compliance remain top priorities, ensuring consistency for research and development purposes.

Environmental and safety considerations are also critical when handling Furo[3,2-c]quinolin-4(5H)-one. While it is not classified as hazardous under standard regulations, proper lab practices—such as using personal protective equipment (PPE) and adequate ventilation—are recommended. This aligns with global workplace safety standards and sustainability goals.

Future research directions for Furo[3,2-c]quinolin-4(5H)-one include exploring its structure-activity relationships (SAR) to optimize bioactivity and developing scalable synthetic routes. Collaborations between academia and industry are accelerating these efforts, driven by the need for innovative solutions in healthcare and technology.

In summary, Furo[3,2-c]quinolin-4(5H)-one (CAS No. 35136-12-0) is a multifaceted compound with broad potential. Its applications span drug discovery, materials science, and beyond, making it a subject of ongoing research and commercial interest. As science advances, this furoquinolinone derivative is poised to play a pivotal role in addressing contemporary challenges in chemistry and biotechnology.

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